3,6-Bis(glycidyloxy)-9H-xanthen-9-one
Description
3,6-Bis(glycidyloxy)-9H-xanthen-9-one is a xanthenone derivative featuring glycidyloxy (epoxide-containing) substituents at the 3- and 6-positions of the xanthenone core. The xanthenone scaffold is renowned for its planar tricyclic structure, which enables diverse electronic and steric modifications, making it valuable in materials science, pharmaceuticals, and synthetic chemistry .
Properties
CAS No. |
151417-66-2 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3,6-bis(oxiran-2-ylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C19H16O6/c20-19-15-3-1-11(21-7-13-9-23-13)5-17(15)25-18-6-12(2-4-16(18)19)22-8-14-10-24-14/h1-6,13-14H,7-10H2 |
InChI Key |
UZQSJQFHCZAIQQ-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC3=C(C=C2)C(=O)C4=C(O3)C=C(C=C4)OCC5CO5 |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)C(=O)C4=C(O3)C=C(C=C4)OCC5CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,6-di(2,3-epoxypropoxy)xanthone EPOX cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkoxy-Substituted Xanthenones
- 3,6-Bis-(4-Iodobutoxy)-xanthen-9-one (Compound 7, ): Synthesized via nucleophilic substitution of 3,6-dihydroxyxanthenone with 1,4-diiodobutane. The iodobutoxy groups enhance reactivity for further functionalization (e.g., Suzuki coupling) .
- 3-(2-Cyclohexylethoxy)-9H-xanthen-9-one (Compound 11, ) : Features a bulky cyclohexylethoxy group, which may improve lipophilicity for drug delivery applications.
- Glycidyloxy vs. Simple Alkoxy : The glycidyloxy group’s epoxide moiety offers unique reactivity, enabling ring-opening polymerization or crosslinking, unlike inert alkoxy chains. This makes 3,6-bis(glycidyloxy) derivatives promising for epoxy resins or covalent organic frameworks.
Amino-Substituted Xanthenones
- 3,6-Bis(dimethylamino)-9H-xanthen-9-one (): Synthesized via stepwise redox cycling of pyronin Y. The electron-donating dimethylamino groups redshift absorption/emission spectra, useful in optoelectronic devices .
- 3,6-di(piperidin-1-yl)-9H-xanthen-9-one (Compound 5, ): Exhibits antibacterial activity as a symmetrical twin-drug, with an 82% synthesis yield. Amino groups enhance solubility and bioavailability compared to alkoxy derivatives .
Hydroxy and Methoxy Derivatives
- 3,6-Dihydroxy-9H-xanthen-9-one () : A precursor for further functionalization. Hydroxy groups enable hydrogen bonding, influencing crystallinity and solubility .
- 3-Fluoro-6-methoxy-9H-xanthen-9-one () : Methoxy and fluoro substituents improve metabolic stability and electron-withdrawing effects, relevant in medicinal chemistry .
Halogenated and Triflate Derivatives
- 3,6-di(piperidin-1-yl)-9H-xanthen-9-one (Compound 35, ) : Triflate groups act as leaving groups in cross-coupling reactions, enabling C–C bond formation .
- 3,6-Bis(3,6-diphenylcarbazol-9-yl)-9H-xanthen-9-one () : Substitution pattern affects charge transport in OLEDs; the 3,6-isomer shows optimal efficiency due to balanced conjugation .
Data Tables
Table 1: Structural and Functional Comparisons
*Estimated based on analog structures.
Research Findings
- Acetylcholinesterase Inhibition: Xanthenones with tertiary amino groups (e.g., 3,6-bis((4-diethylamino)methoxy)) exhibit nanomolar IC50 values, outperforming chalcones and sulfonamides .
- OLED Applications: 3,6-substitution patterns in carbazole-xanthenone hybrids enhance electron transport, achieving high external quantum efficiency (e.g., 33PCX in ) .
- Synthetic Versatility: Alkoxy and triflate derivatives serve as intermediates for cross-coupling reactions, enabling diversification of the xanthenone core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
